3-phenoxy-N-[2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
3-phenoxy-N-[2-(piperidin-1-yl)ethyl]benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a benzamide core with a phenoxy group and a piperidine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the coupling of a phenoxy-substituted benzoyl chloride with a piperidine derivative. One common method includes the reaction of 3-phenoxybenzoyl chloride with 2-(piperidin-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-phenoxy-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-phenoxy-N-[2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-phenoxy-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(2-(piperidin-1-yl)ethyl)benzamide: Lacks the phenoxy group, which may affect its biological activity.
3-phenoxybenzamide: Lacks the piperidine moiety, which may influence its interaction with molecular targets.
N-(2-(morpholin-4-yl)ethyl)benzamide: Contains a morpholine ring instead of piperidine, which may alter its pharmacological properties
Uniqueness
3-phenoxy-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of both the phenoxy group and the piperidine moiety. This combination enhances its versatility and potential for various applications in scientific research and industry .
Properties
IUPAC Name |
3-phenoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(21-12-15-22-13-5-2-6-14-22)17-8-7-11-19(16-17)24-18-9-3-1-4-10-18/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBVFBRHHWUICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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